

# [Compound X] chemical structure and properties

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## Compound of Interest

Compound Name: QP5020  
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An In-depth Technical Guide to Ganetespib: Chemical Structure, Properties, and Core Mechanisms

## Compound Overview

Ganetespib, also known as STA-9090, is a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As a second-generation, non-geldanamycin inhibitor, it is structurally distinct from earlier ansamycin-based compounds.[1] A key feature is its unique triazolone-containing resorcinol-based structure, which notably lacks the benzoquinone moiety associated with the hepatotoxicity of first-generation inhibitors like 17-AAG.[1][3][4] Ganetespib has demonstrated significant antitumor activity in a wide array of preclinical models, including hematological and solid tumors, and has been investigated in numerous clinical trials.[5][6] Its mechanism of action, which involves the simultaneous disruption of multiple oncogenic signaling pathways, makes it a compelling agent in cancer therapy.[7][8]

## Chemical Structure and Physicochemical Properties

Ganetespib is characterized by a triazolone heterocyclic structure.[6] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one	[1][9]
Synonyms	STA-9090, STA9090	[9][10]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>4</sub> O <sub>3</sub>	[1][9]
Molecular Weight	364.4 g/mol	[1][11]
CAS Number	888216-25-9	[1]
Appearance	White to yellow solid	[1]
SMILES	<chem>CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O</chem>	[9]
Solubility	DMSO: 40-72 mg/mL; Ethanol: 9 mg/mL; Water: Insoluble	[1]
cLogP	3.3	[11]

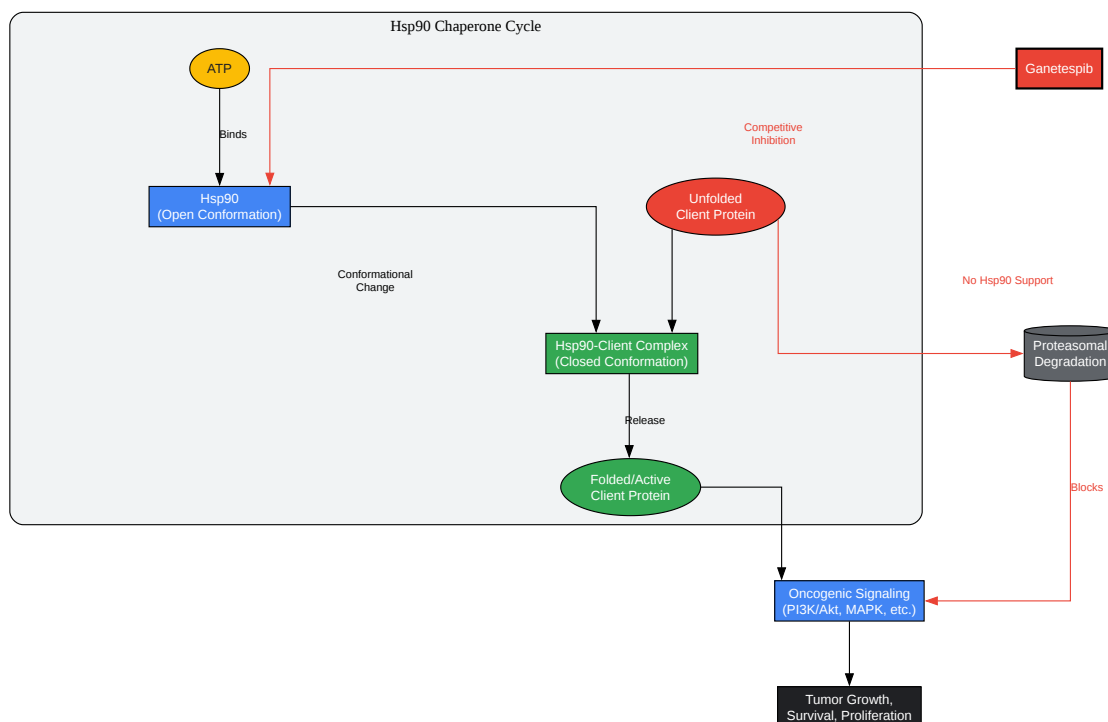
## Mechanism of Action: Hsp90 Inhibition

Hsp90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and function of a multitude of "client" proteins.[3][8] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins that drive malignant progression.[1][11]

Ganetespib exerts its therapeutic effect by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[6][8][11] This inhibition disrupts the chaperone's ATPase-dependent cycle, preventing the proper folding and maturation of client proteins.[3] Lacking Hsp90 support, these unstable oncoproteins are targeted for ubiquitination and subsequent degradation by the proteasome.[1][3]

The depletion of these critical client proteins simultaneously disrupts multiple oncogenic signaling pathways crucial for tumor growth and survival, including the PI3K/Akt, MAPK, and

JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[1][4][12] A key pharmacodynamic marker of Hsp90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (Hsp70).[2][13]



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**Caption:** Mechanism of Hsp90 inhibition by Ganetespib leading to client protein degradation.

## Quantitative Data

### In Vitro Potency: IC<sub>50</sub> Values

Ganetespib demonstrates potent cytotoxic activity across a broad range of cancer cell lines, typically in the low nanomolar range.[4][8] It has shown significantly greater potency compared

to the first-generation inhibitor 17-AAG.[14][15]

Cell Line	Cancer Type	IC <sub>50</sub> (nM)	Reference(s)
NCI-H1975	Non-Small Cell Lung Cancer (NSCLC)	2-30 (median 6.5)	[14]
HCC827	Non-Small Cell Lung Cancer (NSCLC)	2-30 (median 6.5)	[14]
AGS	Gastric Cancer	3.05	[16]
N87	Gastric Cancer	2.96	[16]
SUM149	Inflammatory Breast Cancer	13	[4]
MCF-7	Breast Cancer (Hormone Receptor+)	Low nanomolar	[4]
T47D	Breast Cancer (Hormone Receptor+)	Low nanomolar	[4]
C2	Canine Malignant Mast Cell	19	[15][17]
BR	Canine Malignant Mast Cell	4	[15][17]
OSA 8	Osteosarcoma	4	[15]
MG63	Osteosarcoma	43	[15]
PPTP Panel	Pediatric Cancers	8.8 (median)	[18]

## Pharmacokinetic Parameters

Pharmacokinetic studies highlight a key advantage of Ganetespib: preferential retention in tumor tissue compared to normal tissues and plasma.

Parameter	Tissue/Fluid	Value	Reference(s)
Half-life ( $t_{1/2}$ )	NSCLC Xenograft Tumor	>58 hours	[8]
Plasma	~3 hours	[8]	
Normal Liver	~5-6 hours	[8]	
Normal Lung	~5-6 hours	[8]	
Recommended Phase II Dose	Human (Solid Malignancies)	200 mg/m <sup>2</sup> (IV weekly, 3 of 4 weeks)	[6][13]

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Ganetespib's activity. Below are protocols for key experiments.



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**Caption:** General experimental workflow for studying the effects of Ganetespib in vitro.

## Protocol 1: Cell Viability Assay (MTT Method)

This protocol determines the half-maximal inhibitory concentration (IC<sub>50</sub>) of Ganetespib.[19][20]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells/well. Allow them to adhere overnight.[19]
- Ganetespib Treatment: Prepare serial dilutions of Ganetespib in culture medium. Replace the existing medium with 100 µL of the Ganetespib dilutions. Include vehicle-only (DMSO) control wells.[19]
- Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) to allow the compound to exert its effect.[18][20]
- MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][20]
- Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19][20]
- Analysis: Normalize absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the log of Ganetespib concentration and use non-linear regression to calculate the IC<sub>50</sub> value.[19]

## Protocol 2: Western Blot Analysis of Hsp90 Client Proteins

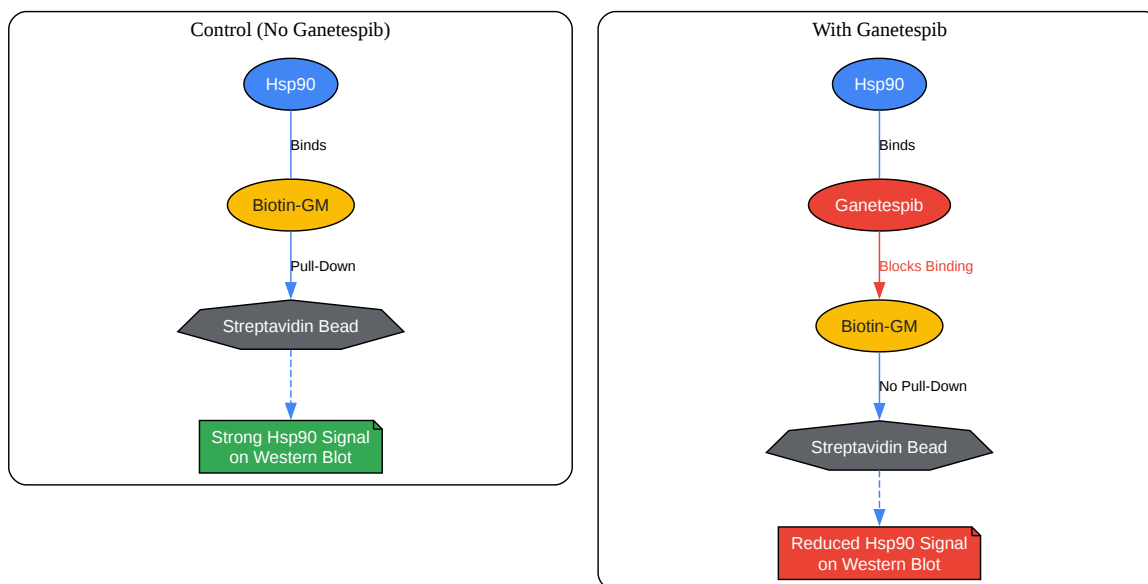
This protocol assesses the degradation of Hsp90 client proteins following Ganetespib treatment.[14][19]

- Cell Culture and Treatment: Culture cells in 6-well plates or 10 cm dishes and treat with various concentrations of Ganetespib for a set time (e.g., 24 hours).[14][21]
- Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[14]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies specific to Hsp90 client proteins (e.g., EGFR, ErbB2, Akt, c-RAF) and a loading control (e.g., β-actin).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities relative to the loading control to determine the extent of client protein degradation.[14]

## Protocol 3: Competitive Binding Assay

This protocol demonstrates that Ganetespib directly interacts with Hsp90 at its N-terminal ATP binding site.[14][22]

- Lysate Preparation: Prepare whole-cell lysates from a relevant cell line (e.g., NCI-H1975) to serve as a source of Hsp90.[14]
- Competitive Incubation: Incubate the cell lysates with increasing concentrations of Ganetespib (or a competitor like 17-AAG). A DMSO-only sample serves as the control.[22]
- Biotin-GM Binding: Add biotinylated-geldanamycin (Biotin-GM) to the lysates. Biotin-GM will bind to any Hsp90 ATP-pockets not occupied by Ganetespib.
- Pull-Down: Add streptavidin-conjugated beads to pull down the Biotin-GM-Hsp90 complexes. [22]
- Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the bound proteins.
- Western Blot Analysis: Analyze the eluted samples by Western blot using an anti-Hsp90 antibody.
- Interpretation: A decrease in the Hsp90 signal with increasing concentrations of Ganetespib indicates successful competition for the ATP binding site.[22]



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**Caption:** Logical workflow of the competitive binding assay for Ganetespiib and Hsp90.

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## References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [Facebook](https://www.facebook.com/cancer.gov) [cancer.gov]
- 3. [Ganetespiib: research and clinical development - PMC](https://pubmed.ncbi.nlm.nih.gov/) [pmc.ncbi.nlm.nih.gov]

- [4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice | MDPI \[mdpi.com\]](#)
- [5. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib \(STA-9090\) in patients with solid malignancies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. aacrjournals.org \[aacrjournals.org\]](#)
- [9. Ganetespib | C20H20N4O3 | CID 135564985 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [10. Ganetespib | Apoptosis | HSP | HIF | TargetMol \[targetmol.com\]](#)
- [11. aacrjournals.org \[aacrjournals.org\]](#)
- [12. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib \(STA-9090\) in patients with solid malignancies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. Ganetespib \(STA-9090\), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. selleckchem.com \[selleckchem.com\]](#)
- [16. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. tribioscience.com \[tribioscience.com\]](#)
- [18. Initial Testing \(Stage 1\) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. benchchem.com \[benchchem.com\]](#)
- [20. benchchem.com \[benchchem.com\]](#)
- [21. medchemexpress.com \[medchemexpress.com\]](#)
- [22. researchgate.net \[researchgate.net\]](#)

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